molecular formula C12H18FN B13251481 3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline

3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13251481
M. Wt: 195.28 g/mol
InChI Key: JWJSZGMMIRRZEX-UHFFFAOYSA-N
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Description

3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C₁₂H₁₈FN It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 3-position, a methyl group at the 5-position, and an N-(3-methylbutan-2-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline typically involves the following steps:

    Nitration: The starting material, 3-fluoro-5-methylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting amine is then alkylated with 3-methyl-2-butanone under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: The fluorine atom and other substituents on the aromatic ring can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets. The fluorine atom and other substituents on the aromatic ring can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline
  • 5-fluoro-2-methylaniline
  • 3-fluoro-2-methyl-5-(trifluoromethyl)aniline

Uniqueness

3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

3-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C12H18FN/c1-8(2)10(4)14-12-6-9(3)5-11(13)7-12/h5-8,10,14H,1-4H3

InChI Key

JWJSZGMMIRRZEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)NC(C)C(C)C

Origin of Product

United States

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